molecular formula C8H12BrNS B13209898 5-[2-(Bromomethyl)butyl]-1,3-thiazole

5-[2-(Bromomethyl)butyl]-1,3-thiazole

Cat. No.: B13209898
M. Wt: 234.16 g/mol
InChI Key: DJGVUUGILDIQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Bromomethyl)butyl]-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromomethyl group and a butyl chain. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Bromomethyl)butyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethyl butyl precursor. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with a bromomethyl butyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Bromomethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(Bromomethyl)butyl]-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(Bromomethyl)butyl]-1,3-thiazole involves its interaction with molecular targets in biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-2-tert-butyl-1,3-thiazole
  • 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol

Comparison

5-[2-(Bromomethyl)butyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

5-[2-(bromomethyl)butyl]-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3

InChI Key

DJGVUUGILDIQDO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN=CS1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.